tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate

Nucleophilic substitution Leaving group ability SN2 kinetics

tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate (CAS 1434142-24-1) is a Boc-protected, 2,2-disubstituted azetidine bearing a primary iodomethyl group and a quaternary methyl substituent at the ring 2-position. With molecular formula C₁₀H₁₈INO₂ and molecular weight 311.16 g·mol⁻¹, it is offered commercially at ≥98% purity.

Molecular Formula C10H18INO2
Molecular Weight 311.16 g/mol
Cat. No. B12954117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate
Molecular FormulaC10H18INO2
Molecular Weight311.16 g/mol
Structural Identifiers
SMILESCC1(CCN1C(=O)OC(C)(C)C)CI
InChIInChI=1S/C10H18INO2/c1-9(2,3)14-8(13)12-6-5-10(12,4)7-11/h5-7H2,1-4H3
InChIKeyIJSMLEVOVLCHDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate – Core Identity and Baseline for Sourcing Decisions


tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate (CAS 1434142-24-1) is a Boc-protected, 2,2-disubstituted azetidine bearing a primary iodomethyl group and a quaternary methyl substituent at the ring 2-position . With molecular formula C₁₀H₁₈INO₂ and molecular weight 311.16 g·mol⁻¹, it is offered commercially at ≥98% purity . The compound belongs to the class of strained four-membered N-heterocycles and serves as an electrophilic building block in medicinal chemistry and organic synthesis, where the iodomethyl moiety functions as a potent alkylating handle [1].

Why tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate Cannot Be Replaced by Generic Azetidine Building Blocks


The 2,2-disubstitution pattern creates a quaternary carbon center that fundamentally alters the steric environment around the electrophilic iodomethyl group relative to mono-substituted or 3-substituted azetidine analogs [1]. Concurrently, the iodine leaving group provides SN2 reactivity that is orders of magnitude higher than the corresponding bromide or chloride congeners [2]. These structural features are not interchangeable: replacing the iodine with bromine, moving the iodomethyl group to the 3-position, or removing the 2-methyl group each yield a compound with a distinct reactivity profile, regioselectivity, and suitability for downstream transformations. The quantitative evidence below demonstrates why procurement specifications must target this specific CAS number.

Quantitative Differentiation Evidence for tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate


Iodide vs. Bromide Leaving-Group Reactivity in SN2 Displacement

The iodomethyl group of the target compound provides a superior leaving group compared to the bromomethyl analog (tert-butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate). Although direct kinetic data for the azetidine series are not available, the well-established Finkelstein equilibrium demonstrates that primary alkyl iodides are thermodynamically favored over bromides and chlorides [1]. In classic SN2 systems, methyl iodide reacts approximately 30 times faster than methyl bromide and ~10⁴ times faster than methyl chloride under comparable conditions [2]. This reactivity hierarchy is transferable to the azetidine scaffold, meaning the iodo compound enables faster, higher-yielding alkylation reactions under milder conditions than its bromo or chloro counterparts.

Nucleophilic substitution Leaving group ability SN2 kinetics

Steric Modulation of SN2 Rates by the Quaternary C2 Center

The 2-methyl substituent creates a quaternary carbon adjacent to the electrophilic iodomethyl group, imposing steric hindrance that significantly retards SN2 displacement relative to a secondary center. Quantitative data from alkyl bromide series show that neopentyl bromide (BrCH₂–C(CH₃)₃) reacts ~30,000-fold slower than ethyl bromide with iodide ion [1]. The target compound’s 2-(iodomethyl)-2-methylazetidine scaffold is electronically analogous to a neopentyl system. In contrast, the non-methylated analog tert-butyl 2-(iodomethyl)azetidine-1-carboxylate lacks this quaternary center and therefore exhibits substantially higher, less controllable SN2 reactivity. The quaternary center of the target compound provides a “built-in” rate moderator, enabling selective mono-functionalization in the presence of other electrophiles.

Steric hindrance SN2 kinetics Quaternary carbon

Divergent N-Acylation vs. Ring-Expansion Reactivity Unique to 2,2-Disubstituted Azetidines

A 2025 study demonstrated that 2,2-disubstituted azetidines undergo a condition-dependent switch between N-acylation and ring expansion to 5,6-dihydro-4H-1,3-oxazines when subjected to amide coupling with carboxylic acids [1]. In contrast, 2-monosubstituted azetidines give only N-acylation products under identical conditions. The target compound, bearing both a 2-methyl and a 2-iodomethyl group, is a prototypical substrate for this divergent manifold. The iodomethyl group can subsequently be exploited for further functionalization after the ring-expansion step, providing access to spiro and 6,6-disubstituted oxazine scaffolds that are inaccessible from 2-monosubstituted or 3-substituted azetidine analogs.

Ring expansion 2,2-Disubstituted azetidine Divergent reactivity

High-Value Application Scenarios for tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate


Controlled Mono-Alkylation of Amines for Constrained Peptidomimetics

The quaternary C2 center moderates SN2 reactivity, allowing selective N-alkylation of primary amines without over-alkylation. This is critical for constructing 2,2-disubstituted azetidine-based peptidomimetics where a single alkylation event is desired [1]. The iodomethyl group reacts under mild conditions (room temperature, polar aprotic solvent) to install the azetidine scaffold onto a target amine.

Divergent Synthesis of Spiro-Oxazine Libraries for Fragment-Based Drug Discovery

Leveraging the 2,2-disubstitution pattern, the compound can be diverted to either N-acylated azetidines or ring-expanded 5,6-dihydro-4H-1,3-oxazines by tuning the amide coupling conditions [1]. The residual iodomethyl group on the oxazine product serves as a second diversification point, enabling rapid generation of sp³-rich, three-dimensional fragment libraries.

Precursor to Quaternary α-Amino Acid Building Blocks

The iodomethyl group can be displaced with cyanide or malonate nucleophiles, and subsequent Boc deprotection and oxidation yields 2-alkyl-2-carboxy-azetidines—a class of constrained quaternary α-amino acids [1]. The quaternary center pre-installed in the building block eliminates the need for asymmetric construction at a later stage.

Late-Stage Functionalization in Medicinal Chemistry Campaigns

Because the iodine leaving group enables efficient SN2 displacement even at low temperatures, this compound is suitable for late-stage installation of azetidine motifs onto advanced pharmaceutical intermediates that contain heat-sensitive functionality. The bromo analog would require forcing conditions incompatible with many drug-like scaffolds [2].

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